Cas no 13786-52-2 (2-sec-Butyl-1H-benzimidazole)
2-sec-Butyl-1H-benzimidazole Chemical and Physical Properties
Names and Identifiers
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- 1H-Benzimidazole,2-(1-methylpropyl)-
- 1H-Benzimidazole,2-(1-methylpropyl)-(9CI)
- 2-sec-Butyl-1H-benzimidazole
- BB 0241934
- SCHEMBL1284420
- LS-09748
- EN300-44219
- 13786-52-2
- AKOS016041554
- CS-0216473
- 2-(sec-Butyl)-1H-benzo[d]imidazole
- Z57161155
- AKOS000275563
- 2-sec-Butyl-1H-benzoimidazole
- 2-butan-2-yl-1H-benzimidazole
- MFCD01896498
- 2-(butan-2-yl)-1H-1,3-benzodiazole
-
- MDL: MFCD01896498
- Inchi: 1S/C11H14N2/c1-3-8(2)11-12-9-6-4-5-7-10(9)13-11/h4-8H,3H2,1-2H3,(H,12,13)
- InChI Key: USXMXTFULSFXKU-UHFFFAOYSA-N
- SMILES: N1C2C=CC=CC=2N=C1C(C)CC
Computed Properties
- Exact Mass: 174.11582
- Monoisotopic Mass: 174.116
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 28.7Ų
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 343.0±11.0 °C at 760 mmHg
- Flash Point: 168.8±5.7 °C
- PSA: 28.68
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
2-sec-Butyl-1H-benzimidazole Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-sec-Butyl-1H-benzimidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | S682445-25mg |
2-sec-Butyl-1H-benzimidazole |
13786-52-2 | 25mg |
$ 50.00 | 2022-06-03 | ||
| TRC | S682445-50mg |
2-sec-Butyl-1H-benzimidazole |
13786-52-2 | 50mg |
$ 95.00 | 2022-06-03 | ||
| TRC | S682445-250mg |
2-sec-Butyl-1H-benzimidazole |
13786-52-2 | 250mg |
$ 320.00 | 2022-06-03 | ||
| Ambeed | A364616-1g |
2-(sec-Butyl)-1H-benzo[d]imidazole |
13786-52-2 | 97% | 1g |
$267.0 | 2024-04-24 | |
| Chemenu | CM501411-1g |
2-(sec-Butyl)-1H-benzo[d]imidazole |
13786-52-2 | 97% | 1g |
$264 | 2023-02-02 | |
| abcr | AB416917-500 mg |
2-sec-Butyl-1H-benzimidazole |
13786-52-2 | 500MG |
€254.60 | 2023-02-03 | ||
| abcr | AB416917-1 g |
2-sec-Butyl-1H-benzimidazole |
13786-52-2 | 1g |
€322.50 | 2023-04-24 | ||
| abcr | AB416917-5 g |
2-sec-Butyl-1H-benzimidazole |
13786-52-2 | 5g |
€907.00 | 2023-04-24 | ||
| A2B Chem LLC | AE88453-2.5g |
2-(Butan-2-yl)-1h-1,3-benzodiazole |
13786-52-2 | 95% | 2.5g |
$800.00 | 2024-04-20 | |
| A2B Chem LLC | AE88453-5g |
2-(Butan-2-yl)-1h-1,3-benzodiazole |
13786-52-2 | 95% | 5g |
$1167.00 | 2024-04-20 |
2-sec-Butyl-1H-benzimidazole Suppliers
2-sec-Butyl-1H-benzimidazole Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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2. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 2-sec-Butyl-1H-benzimidazole
2-sec-Butyl-1H-benzimidazole (CAS No. 13786-52-2): A Comprehensive Overview of Its Properties and Applications
2-sec-Butyl-1H-benzimidazole (CAS No. 13786-52-2) is a specialized organic compound belonging to the benzimidazole family. This heterocyclic compound has garnered significant attention in recent years due to its unique chemical structure and versatile applications in pharmaceuticals, agrochemicals, and material science. With the growing interest in heterocyclic compounds and their role in modern chemistry, 2-sec-Butyl-1H-benzimidazole stands out as a key intermediate in the synthesis of high-value products.
The molecular formula of 2-sec-Butyl-1H-benzimidazole is C11H14N2, and it features a benzimidazole core substituted with a sec-butyl group at the 2-position. This structural configuration imparts distinct physicochemical properties, including moderate solubility in organic solvents and thermal stability up to 200°C. Researchers have explored its potential as a corrosion inhibitor, particularly in industrial applications where metal protection is critical. Recent studies also highlight its role in the development of advanced materials, such as organic semiconductors and liquid crystals.
In the pharmaceutical sector, 2-sec-Butyl-1H-benzimidazole serves as a precursor for bioactive molecules. Its derivatives exhibit antimicrobial and antifungal activities, making it a subject of interest in drug discovery. The compound's ability to interact with biological targets has led to investigations into its potential for treating resistant infections, a topic highly searched in medical research databases. Additionally, its low toxicity profile aligns with the increasing demand for sustainable chemistry solutions.
From an industrial perspective, 2-sec-Butyl-1H-benzimidazole is valued for its role in catalysis and polymer stabilization. Its incorporation into polymer matrices enhances UV resistance, addressing a common challenge in material degradation. Environmental scientists have also examined its biodegradability, reflecting the broader trend of green chemistry initiatives. As industries prioritize eco-friendly alternatives, this compound's balanced performance and environmental compatibility position it as a viable option.
The synthesis of 2-sec-Butyl-1H-benzimidazole typically involves condensation reactions between o-phenylenediamine and sec-butyl derivatives. Optimizing these processes for higher yields and lower energy consumption remains a focus area, resonating with searches for cost-effective synthesis methods. Analytical techniques like HPLC and NMR spectroscopy are employed to ensure purity, a critical factor for end-users in precision-driven fields.
Market trends indicate rising demand for 2-sec-Butyl-1H-benzimidazole in Asia-Pacific regions, driven by expanding pharmaceutical and agrochemical industries. Regulatory compliance, particularly regarding REACH and FDA guidelines, further influences its commercial adoption. As researchers continue to uncover new applications, this compound is poised to play a pivotal role in addressing contemporary challenges in healthcare and advanced manufacturing.
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